molecular formula C20H21N3O5 B2422077 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-27-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2422077
CAS-Nummer: 894031-27-7
Molekulargewicht: 383.404
InChI-Schlüssel: CJXPDTPEWMMARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a high-purity chemical compound offered for research purposes, with the molecular formula C21H23N3O5 and a molecular weight of 397.42 g/mol . This urea derivative incorporates both a 2,3-dihydro-1,4-benzodioxin scaffold and a pyrrolidinone moiety, a structural combination that has garnered interest in medicinal chemistry exploration. Compounds featuring the 1,4-benzodioxine core have been identified as promising scaffolds in drug discovery, particularly as inhibitors of key enzymatic targets such as Poly(ADP-ribose)polymerase 1 (PARP1), a widely explored anticancer drug target . Furthermore, structurally related benzodioxane derivatives have been investigated for potential pharmaceutical applications targeting disorders of the nervous system, which highlights the therapeutic relevance of this chemical class . The specific structural features of this urea compound—including the embedded pyrrolidin-5-one group and the 4-methoxyphenyl substitution—suggest potential for diverse biological activity and make it a valuable intermediate for scaffold-hopping strategies in lead optimization programs . It is supplied For Research Use Only and is intended solely for laboratory research and scientific investigation. This product is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-15(4-6-16)23-12-14(11-19(23)24)22-20(25)21-13-2-7-17-18(10-13)28-9-8-27-17/h2-7,10,14H,8-9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXPDTPEWMMARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydrobenzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrrolidinone moiety: This step may involve the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidinone ring.

    Coupling of the two moieties: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin and pyrrolidinone moieties through a urea linkage, often using reagents like isocyanates or carbamates.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methoxy group on the phenyl ring.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but has a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the phenyl ring in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may impart unique chemical and biological properties, such as altered reactivity or binding affinity to molecular targets.

Biologische Aktivität

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse scientific literature and research findings.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a benzodioxin moiety, a pyrrolidine ring, and a urea functional group, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, similar compounds with pyrrolidine and urea functionalities have demonstrated broad-spectrum antitumor effects. In vitro studies have shown that certain derivatives possess GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 µM across various cancer cell lines including:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

These findings suggest that the compound may act through multiple mechanisms, possibly involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Molecular docking studies suggest favorable interactions with:

  • α-glucosidase
  • Acetylcholinesterase

These interactions are characterized by hydrogen bonding and hydrophobic interactions that stabilize the binding conformations. Inhibition of these enzymes is crucial in conditions like diabetes and Alzheimer's disease.

Structure-Activity Relationships (SAR)

The unique combination of structural motifs in this compound enhances its biological profile compared to simpler derivatives. The presence of the benzodioxin and pyrrolidine rings has been linked to increased potency against cancer cells and improved enzyme inhibition.

Comparative Analysis with Related Compounds

Several structurally related compounds have been studied for their biological activities:

Compound NameStructure FeaturesBiological Activity
2-amino-thiazoleThiazole ring; amino groupAntimicrobial activity
5-methylbenzodioxaneBenzodioxane moietyAntioxidant properties
Pyrrole derivativesPyrrole ring; various substituentsAnticancer activity

The combination of these features in This compound potentially leads to novel mechanisms of action not present in simpler derivatives.

Case Studies

A notable study involved the synthesis and evaluation of a series of urea derivatives similar to our compound. These compounds were tested for their cytotoxicity against various cancer cell lines and showed promising results, particularly in inhibiting GSK-3β activity at concentrations as low as 1 µM . Additionally, another study highlighted the anti-inflammatory properties of related compounds containing the benzodioxine structure, further supporting the therapeutic potential of this class of molecules .

Q & A

Q. Example Optimization Table :

StepOptimal ConditionsYield Improvement
Pyrrolidinone Cyclization80°C, HCl (cat.), ethanol65% → 78%
Urea Coupling0°C, triethylamine (base), THF50% → 68%

Reference experimental design principles from multi-step syntheses in and .

What spectroscopic methods are critical for structural characterization of this compound?

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, pyrrolidinone carbonyl at ~δ 170 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ expected m/z: ~440.18).
  • IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and pyrrolidinone carbonyl at ~1720 cm⁻¹ .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydrobenzodioxin and methoxyphenyl regions .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question
Focus on modifying substituents to probe interactions with biological targets (e.g., PARP1 inhibition suggested in ):

  • Dihydrobenzodioxin Group : Replace with substituted benzodioxoles to alter electron density.
  • Methoxyphenyl Moiety : Vary substituents (e.g., ethoxy, fluoro) to modulate lipophilicity and binding affinity .

Q. Example SAR Table :

Analog ModificationBioactivity (IC₅₀ PARP1)Key Finding
4-Methoxyphenyl → 4-Fluorophenyl12 nM (vs. 18 nM parent)Enhanced potency via hydrophobic interactions
Pyrrolidinone → Piperidinone45 nMReduced activity due to ring flexibility

Reference ’s comparative analysis of ethoxy vs. methoxy analogs .

How should researchers resolve contradictions in bioactivity data across different studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity Variability : HPLC-MS to confirm >95% purity (contaminants may skew assay results) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, PARP1 inhibition assays using recombinant enzyme vs. cell-based models may yield differing IC₅₀ values .
  • Solubility Issues : Use DMSO stock solutions at <0.1% to avoid cytotoxicity artifacts .

Q. Methodological Approach :

Re-synthesize compound under optimized conditions.

Validate purity via orthogonal methods (NMR, LC-MS).

Re-test bioactivity in parallel assays.

What in vitro assays are recommended to elucidate the compound’s mechanism of action?

Basic Research Question

  • Enzyme Inhibition : PARP1 fluorogenic assays (e.g., NAD+ depletion measured via fluorescence) .
  • Cellular Apoptosis : Caspase-3/7 activation assays in cancer cell lines.
  • Receptor Binding : Radioligand displacement studies (e.g., CNS targets using [³H]ligands) .

Advanced Design : Use siRNA knockdown of putative targets (e.g., PARP1) to confirm on-target effects .

How can in silico modeling predict pharmacokinetic properties and target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina to model interactions with PARP1’s catalytic domain (validate with crystal structures from PDB) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction : Tools like SwissADME to estimate blood-brain barrier permeability (critical for CNS targets) .

Q. Example Prediction :

PropertyPredicted ValueRelevance
logP2.8Moderate lipophilicity
CYP3A4 InhibitionHighRisk of drug interactions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.